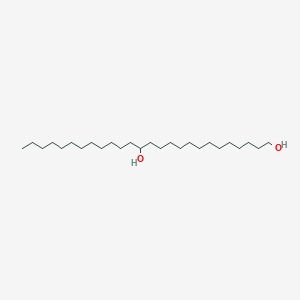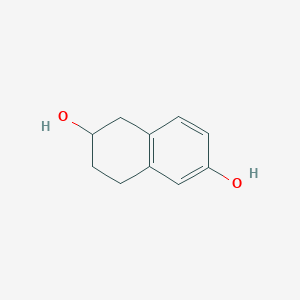
1,2,3,4-Tetrahydronaphthalene-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 6 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation of naphthalene, followed by selective hydroxylation. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding 1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups. Reagents like thionyl chloride or acyl chlorides are commonly used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for halogenation, acyl chlorides for acylation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,3,4-Tetrahydronaphthalene.
Substitution: Halogenated or acylated derivatives.
科学的研究の応用
1,2,3,4-Tetrahydronaphthalene-2,6-diol has diverse applications in scientific research:
作用機序
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2,3-diol: Features hydroxyl groups at different positions, leading to distinct chemical and biological properties.
Naphthalene: The parent compound, which is fully aromatic and lacks hydrogenation.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,6-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
103323-34-8 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
1,2,3,4-tetrahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10-12H,2,4-5H2 |
InChIキー |
BVPAOUXLSMJEPL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1O)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


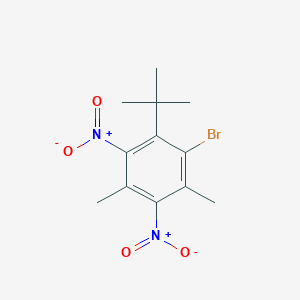
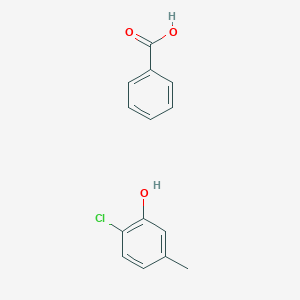
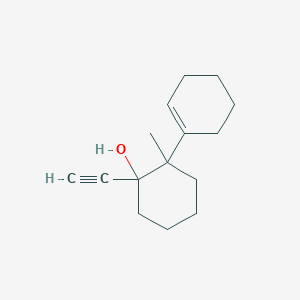
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
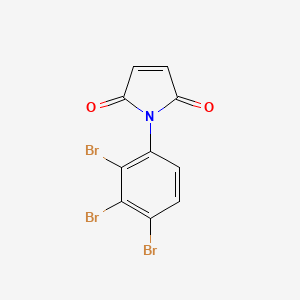
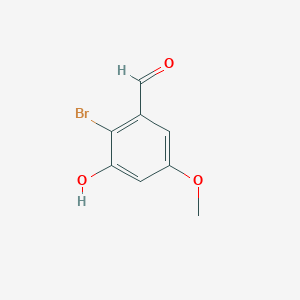
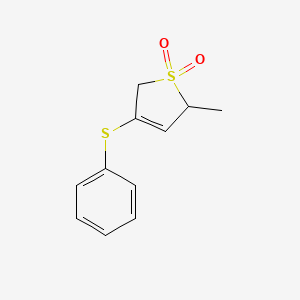
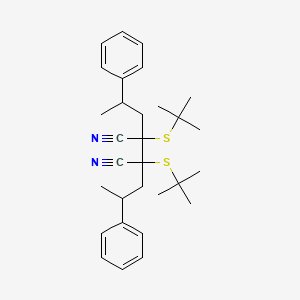
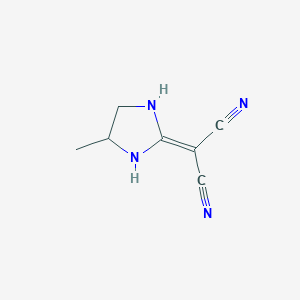
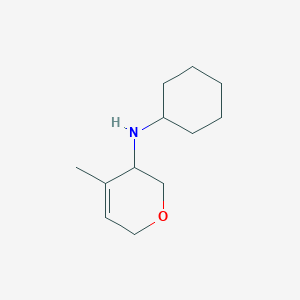
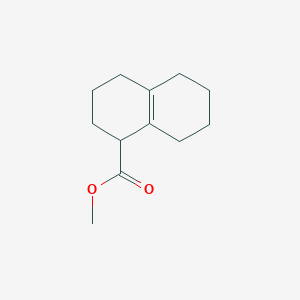
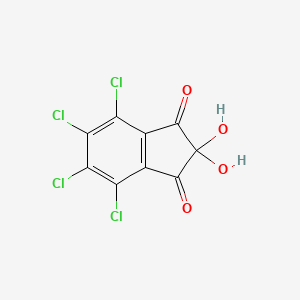
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
